

Chemical structure and properties of manidipine dihydrochloride

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Manidipine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **manidipine dihydrochloride**. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker.[1] [2] Its chemical structure is characterized by a dihydropyridine ring system with various substituents that contribute to its pharmacological activity.

Chemical Structure

Below is the two-dimensional chemical structure of Manidipine Dihydrochloride.



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Caption: 2D structure of Manidipine Dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of **manidipine dihydrochloride** is presented in the table below.



Property	Value	Reference	
CAS Number	89226-75-5	[3]	
Molecular Formula	C35H40Cl2N4O6	[3]	
Molecular Weight	683.6 g/mol	[3]	
IUPAC Name	5-O-[2-(4-benzhydrylpiperazin- 1-yl)ethyl] 3-O-methyl 2,6- dimethyl-4-(3-nitrophenyl)-1,4- dihydropyridine-3,5- dicarboxylate;dihydrochloride	2,6- nyl)-1,4- [3]	
Appearance	Off-White to Pale Yellow Solid/Light Yellow Crystalline Powder	[4][5]	
Melting Point	205-214 °C (decomposes)	[4][6]	
Boiling Point	722 °C at 760 mmHg	[4]	
Solubility	Insoluble in water and ether; slightly soluble in ethanol and acetone; Soluble in DMSO (21 mg/mL).	[5][6][7]	
pKa (Strongest Basic)	7.89	[8]	
logP	5.11	[8]	

Pharmacological Properties

Manidipine is a highly vasoselective calcium channel antagonist.[1] Its pharmacological profile is summarized in the table below.

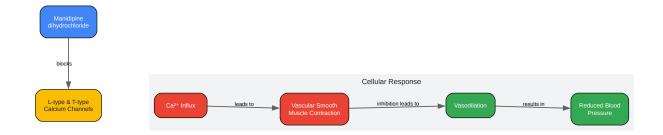


Property	Value	Target/System	Reference
IC50	2.6 nM	L-type calcium channels in guinea-pig ventricular cells	[1]
IC50	24 nM	Potassium-induced contraction of isolated dog femoral veins	[9]
IC50	2.1 nM	Potassium-induced contraction of isolated dog portal veins	[9]
ED50	1 nM	Endothelin-1-induced intracellular calcium increase in A ₇ r ₅ rat vascular smooth muscle cells	[9]
Mechanism of Action	Inhibits the influx of Ca ²⁺ ions through voltage-dependent L- type and T-type calcium channels, leading to peripheral vasodilation.	[10]	

Mechanism of Action and Signaling Pathway

Manidipine dihydrochloride exerts its antihypertensive effects by blocking the influx of extracellular calcium ions through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[10] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[10] The signaling pathway is depicted below.





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Caption: Signaling pathway of Manidipine Dihydrochloride.

Experimental Protocols Synthesis of Manidipine Dihydrochloride

The synthesis of **manidipine dihydrochloride** typically involves a multi-step process. The following protocol is a generalized procedure based on published patent literature.[11][12][13]



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Caption: High-level workflow for the synthesis of Manidipine Dihydrochloride.

Detailed Methodology:

- Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester:
 - N-hydroxyethyl piperazine is subjected to acylation with diketene.[13] The reaction is typically stirred for 2 hours.[12]
 - The resulting product is dissolved in an alkyl acetate, washed, and concentrated to yield the oily intermediate product.[12]
- Synthesis of Manidipine (free base):

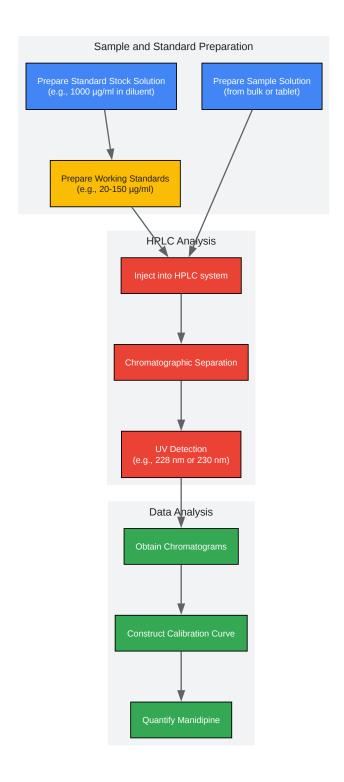


- The intermediate from the previous step, m-nitrobenzaldehyde, and 3-aminobutene acid methyl esters are dissolved in isopropanol.[13]
- The mixture is heated under reflux for a period of 6 to 16 hours at a temperature of 75-85
 °C.[13]
- After the reaction is complete, the solvent is removed by vacuum concentration.[13]
- The residue is dissolved in ethyl acetate, washed with warm water, dried, and concentrated to obtain the free base of manidipine.[13]
- Preparation of Manidipine Dihydrochloride:
 - The manidipine free base is dissolved in a solution of hydrochloric acid in methanol or ethanol.[12][14]
 - The solution is stirred to induce crystallization.[12]
 - The resulting solid is collected by filtration.[12]
 - The crude product is purified by recrystallization from a suitable solvent such as 95% methanol to yield pure manidipine dihydrochloride.[12]

Quantitative Analysis by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the quantification of **manidipine dihydrochloride** in bulk and pharmaceutical dosage forms. The following is a representative protocol.[15][16][17]





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Caption: Workflow for RP-HPLC analysis of Manidipine Dihydrochloride.

Instrumentation and Conditions:

Foundational & Exploratory





- HPLC System: A standard HPLC system equipped with a pump, UV/Vis detector, and an autosampler.[15]
- Column: A C18 column is commonly used, for example, a Kromasil ODS C18 (100 x 4.6 mm, 5μm) or a Phenomenex C18 (250 x 4.6mm, 5 μm).[15][16]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v or 80:20 v/v) is often employed. The pH may be adjusted to 3.5 with orthophosphoric acid.[15][16]
- Flow Rate: A typical flow rate is 1.0 or 1.3 mL/min.[15][16]
- Detection Wavelength: Detection is usually carried out at 228 nm or 230 nm.[16][17]
- Injection Volume: A 20 μL injection volume is common.[15]

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of manidipine dihydrochloride reference standard in the mobile phase or a suitable diluent (e.g., acetonitrile:water, 50:50) to obtain a stock solution of known concentration (e.g., 1000 μg/mL).[17]
- Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 25-125 μg/mL or 20-150 μg/mL).[16][17]
- Preparation of Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder a number of tablets, and then extract the drug with the mobile phase to a known concentration.
- Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the manidipine peak.
- Quantification: Construct a calibration curve by plotting the peak area versus the
 concentration of the standard solutions. Determine the concentration of manidipine
 dihydrochloride in the sample solution from the calibration curve.



Quantitative Analysis by Visible Spectrophotometry

Visible spectrophotometry offers a simpler and more accessible method for the quantification of **manidipine dihydrochloride**. The following is a summary of a reported method.[18][19]

Principle:

This method is based on the reaction of **manidipine dihydrochloride** with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. One such method involves the reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen with an absorption maximum at 436.97 nm. [18]

Reagents and Instrumentation:

- Spectrophotometer: A UV/Vis spectrophotometer with 1 cm matched cuvettes.[18]
- Standard Solution: A standard stock solution of manidipine dihydrochloride (e.g., 1 mg/mL) in methanol.[18]
- PDAB Reagent: 1% solution of para-dimethylaminobenzaldehyde.[18]
- Methanolic Sulfuric Acid: 0.1 M sulfuric acid in methanol.[18]

Procedure:

- Preparation of Calibration Curve:
 - Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25-125 µg/mL.[18]
 - To each flask, add 1 mL of 1% PDAB and 0.5 mL of 0.1 M methanolic sulfuric acid.[18]
 - Allow the reaction to proceed for 15 minutes at room temperature.
 - Dilute to volume with the appropriate solvent.
 - Measure the absorbance of each solution at 436.97 nm against a reagent blank.



- Plot a calibration curve of absorbance versus concentration.
- Analysis of Sample:
 - Prepare a sample solution of manidipine dihydrochloride of a suitable concentration in methanol.
 - Treat the sample solution in the same manner as the standard solutions.
 - Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

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